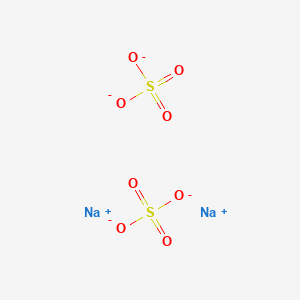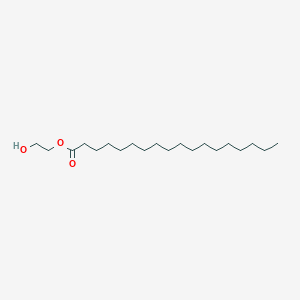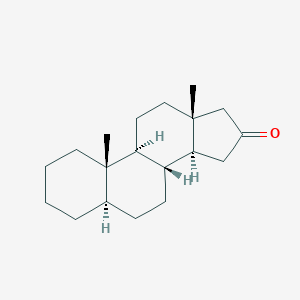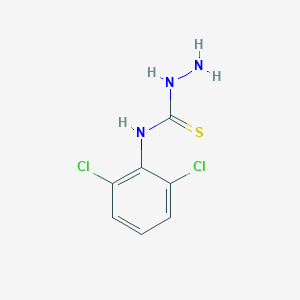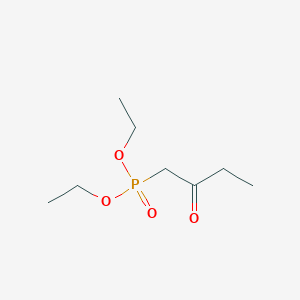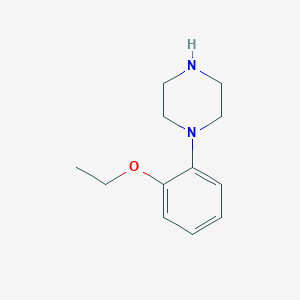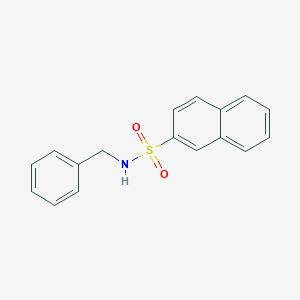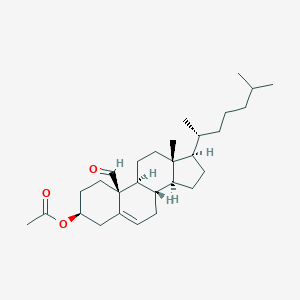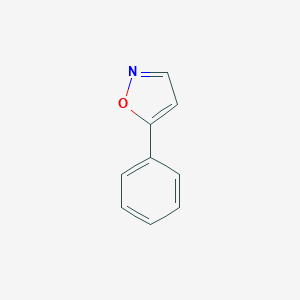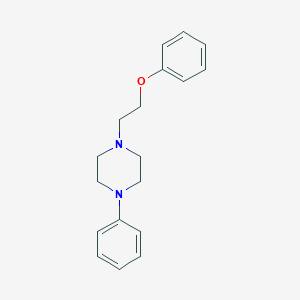
1-(2-Phenoxyethyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenoxyethyl)-4-phenylpiperazine, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEP belongs to the class of piperazine derivatives and has been found to exhibit various pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Mechanism Of Action
1-(2-Phenoxyethyl)-4-phenylpiperazine acts as a dopamine D2 receptor antagonist and an alpha-1 adrenergic receptor antagonist, which leads to a decrease in dopamine and norepinephrine neurotransmission. 1-(2-Phenoxyethyl)-4-phenylpiperazine also modulates the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine, which leads to anxiolytic and antidepressant effects.
Biochemical And Physiological Effects
1-(2-Phenoxyethyl)-4-phenylpiperazine has been found to exhibit various biochemical and physiological effects, including a decrease in dopamine and norepinephrine neurotransmission, an increase in serotonin neurotransmission, and anxiolytic and antidepressant effects. 1-(2-Phenoxyethyl)-4-phenylpiperazine has also been found to exhibit antipsychotic effects by acting as a dopamine D2 receptor antagonist and an alpha-1 adrenergic receptor antagonist.
Advantages And Limitations For Lab Experiments
1-(2-Phenoxyethyl)-4-phenylpiperazine has several advantages for lab experiments, including its high potency and specificity for dopamine D2 receptors and alpha-1 adrenergic receptors. However, 1-(2-Phenoxyethyl)-4-phenylpiperazine also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
1-(2-Phenoxyethyl)-4-phenylpiperazine has significant potential for therapeutic applications in various neurological and psychiatric disorders. Future research should focus on determining the safety and efficacy of 1-(2-Phenoxyethyl)-4-phenylpiperazine in humans, developing new synthesis methods to improve yield and purity, and exploring the potential of 1-(2-Phenoxyethyl)-4-phenylpiperazine as a therapeutic agent in combination with other drugs. Additionally, further studies should be conducted to determine the potential of 1-(2-Phenoxyethyl)-4-phenylpiperazine in the treatment of other disorders, including addiction and neurodegenerative diseases.
Conclusion:
In conclusion, 1-(2-Phenoxyethyl)-4-phenylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(2-Phenoxyethyl)-4-phenylpiperazine exhibits antipsychotic, anxiolytic, and antidepressant effects by acting as a dopamine D2 receptor antagonist and an alpha-1 adrenergic receptor antagonist and modulating the levels of various neurotransmitters. 1-(2-Phenoxyethyl)-4-phenylpiperazine has several advantages for lab experiments, including its high potency and specificity, but also has some limitations, including its potential toxicity. Future research should focus on determining the safety and efficacy of 1-(2-Phenoxyethyl)-4-phenylpiperazine in humans and exploring its potential as a therapeutic agent in combination with other drugs.
Synthesis Methods
1-(2-Phenoxyethyl)-4-phenylpiperazine can be synthesized using various methods, including the reaction of 1-(2-chloroethyl)-4-phenylpiperazine with phenol in the presence of a base or the reaction of 1-(2-phenoxyethyl)-4-chlorophenylpiperazine with sodium hydride. The yield of 1-(2-Phenoxyethyl)-4-phenylpiperazine can be improved by using different reaction conditions and purification methods.
Scientific Research Applications
1-(2-Phenoxyethyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, and depression. 1-(2-Phenoxyethyl)-4-phenylpiperazine has been found to exhibit antipsychotic effects by acting as a dopamine D2 receptor antagonist and an alpha-1 adrenergic receptor antagonist. 1-(2-Phenoxyethyl)-4-phenylpiperazine also exhibits anxiolytic and antidepressant effects by modulating the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine.
properties
CAS RN |
1037-20-3 |
|---|---|
Product Name |
1-(2-Phenoxyethyl)-4-phenylpiperazine |
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-(2-phenoxyethyl)-4-phenylpiperazine |
InChI |
InChI=1S/C18H22N2O/c1-3-7-17(8-4-1)20-13-11-19(12-14-20)15-16-21-18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
UVMOXXAVDKCMPN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS RN |
1037-20-3 |
synonyms |
1-(2-phenoxyethyl)-4-phenyl-piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




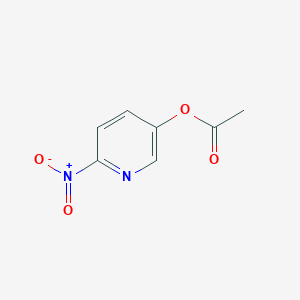
![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)
